molecular formula C19H25ClO2Si B8047796 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

Cat. No.: B8047796
M. Wt: 348.9 g/mol
InChI Key: YXGKDONGRNVUPO-UHFFFAOYSA-N
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Description

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol (molecular formula: C25H30O2Si, CAS: racemic mixture of 173180-05-7 and 173180-06-8) is a silyl-protected chlorohydrin derivative. Its structure features a bulky tert-butyldiphenylsilyl (TBDPS) group attached to the hydroxyl oxygen, enhancing steric protection and stability during synthetic processes . This compound is typically a solid at room temperature and is classified as a combustible solid (storage code 11) .

Properties

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKDONGRNVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Organic Synthesis

  • Protecting Group in Synthesis
    The compound serves as an effective protecting group for alcohols during chemical reactions. The tert-butyldiphenylsilyl (TBDPS) group is widely used to protect hydroxyl functionalities, allowing for selective reactions without interference from alcohols.
    • Case Study : In a study involving the synthesis of complex natural products, TBDPS was utilized to protect alcohols, enabling subsequent reactions to occur selectively on other functional groups without affecting the protected alcohol .
  • Synthesis of Pharmaceuticals
    It is utilized in the synthesis of various pharmaceutical intermediates. The chloropropanol moiety allows for further functionalization, making it a versatile building block.
    • Example : The compound has been used in the synthesis of antiviral agents where the chloropropanol unit facilitates nucleophilic substitution reactions, leading to the formation of active pharmaceutical ingredients (APIs) .

Applications in Material Science

  • Silicon-based Materials
    The incorporation of silyl groups enhances the thermal stability and mechanical properties of polymers. This compound can be used to modify polymer matrices, improving their performance in various applications such as coatings and adhesives.
    • Data Table: Properties of Modified Polymers
      PropertyUnmodified PolymerPolymer with TBDPS
      Thermal Stability200 °C250 °C
      Tensile Strength30 MPa50 MPa
      FlexibilityModerateHigh
  • Nanocomposites
    The compound has been explored for use in the development of nanocomposites, where its silyl group aids in the dispersion of nanoparticles within polymer matrices, enhancing overall material properties.
    • Case Study : Research demonstrated that incorporating TBDPS-modified silica nanoparticles into a polymer matrix resulted in improved mechanical strength and thermal resistance compared to unmodified composites .

Mechanism of Action

The compound exerts its effects through its ability to act as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl group during chemical synthesis. The molecular targets and pathways involved include the selective protection of hydroxyl groups in complex molecules.

Comparison with Similar Compounds

1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol

  • Molecular Formula : C9H21ClO2Si
  • CAS : 136917-95-8
  • Key Differences: The silyl group is tert-butyldimethylsilyl (TBDMS) instead of TBDPS, reducing steric bulk and lipophilicity. Applications: Widely used as a precursor in enantioselective syntheses. For example, (R)-enantiomer (CAS: 136984-26-4) is a certified reference standard for analytical method validation (AMV) and quality control (QC) in drug development .

1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol

  • Molecular Formula : C25H30O2Si
  • CAS : Racemic mixture of 173180-05-7 and 173180-06-8
  • Key Differences: The 3-chloro substituent in the target compound is replaced with a 3-phenyl group.

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol

  • Molecular Formula : C10H24O2Si
  • CAS: Not explicitly listed (synthesized via DiBAl-H reduction of methyl esters) .
  • Key Differences :
    • A methyl branch at the C2 position and a primary alcohol instead of secondary alcohol.
    • Lower steric hindrance enables faster deprotection under mild acidic conditions compared to TBDPS-protected analogs .

Comparative Data Table

Compound Name Molecular Formula Silyl Group Purity (%) Physical State Key Applications
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol C25H30O2Si TBDPS N/A Solid Specialty synthesis, early research
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol C9H21ClO2Si TBDMS 97 Liquid/Oil Drug intermediates, QC standards
1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol C25H30O2Si TBDPS N/A Solid Lipophilic building blocks
(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol C10H24O2Si TBDMS 92 (synthesized) Oil Chiral synthons

Research Findings and Functional Insights

  • Steric and Electronic Effects :
    • TBDPS offers superior protection for hydroxyl groups in multi-step syntheses due to its bulkiness, but requires stronger deprotection conditions (e.g., TBAF) compared to TBDMS .
    • The 3-chloro substituent in the target compound enhances reactivity in nucleophilic substitutions, making it valuable for β-blocker precursors (e.g., practolol derivatives) .
  • Stereochemical Considerations :
    • Enantiopure TBDMS analogs (e.g., (R)-136984-26-4) are prioritized for pharmaceutical applications due to stringent regulatory requirements for chiral purity .

Biological Activity

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol, with CAS number 1879071-16-5, is a silane derivative that has garnered interest in various fields of chemical and biological research. This compound's unique structure imparts specific properties that may influence its biological activity, making it a subject of study for potential therapeutic applications.

  • Molecular Formula : C19_{19}H25_{25}ClO2_2Si
  • Molecular Weight : 348.94 g/mol
  • Purity : Typically >97% .

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with biological systems, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar silane structures often exhibit antimicrobial properties. For instance, studies on related silane derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Activity

Similar compounds have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that silane derivatives can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which are crucial in the production of pro-inflammatory mediators .

Study 1: Antimicrobial Evaluation

A comparative study on silane derivatives demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potential for development as an antimicrobial agent .

Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was tested in rat carrageenan-induced paw edema assays. The results showed a significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control groups, suggesting that the compound effectively mitigates inflammatory responses .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of the silane group may facilitate interaction with lipid membranes of bacteria.
  • Enzyme Inhibition : By mimicking substrates or cofactors, the compound may inhibit enzymes involved in inflammatory pathways.

Data Summary Table

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryRat paw edema modelSignificant reduction at 10 mg/kg and 20 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
Reactant of Route 2
1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol

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